molecular formula C14H16N2O B12630733 1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine CAS No. 1060804-59-2

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine

Cat. No.: B12630733
CAS No.: 1060804-59-2
M. Wt: 228.29 g/mol
InChI Key: VPAIRBQZGYSZBA-UHFFFAOYSA-N
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Description

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, which is further connected to an N-methylmethanamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine typically involves the reaction of 5-(benzyloxy)pyridine-2-carbaldehyde with N-methylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Benzyloxy)pyridin-2-yl)cyclopropanecarboxylic acid
  • 2-(5-(Benzyloxy)pyridin-2-yl)pyrimidine-5-carboxylate

Uniqueness

1-(5-(Benzyloxy)pyridin-2-YL)-N-methylmethanamine is unique due to its specific structural features, including the benzyloxy group and the N-methylmethanamine moiety. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1060804-59-2

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-methyl-1-(5-phenylmethoxypyridin-2-yl)methanamine

InChI

InChI=1S/C14H16N2O/c1-15-9-13-7-8-14(10-16-13)17-11-12-5-3-2-4-6-12/h2-8,10,15H,9,11H2,1H3

InChI Key

VPAIRBQZGYSZBA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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